molecular formula C22H23N3OS B2831574 4-((2,5-dimethylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 900000-41-1

4-((2,5-dimethylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2831574
CAS No.: 900000-41-1
M. Wt: 377.51
InChI Key: BFSLUJRHQBYRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,5-dimethylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a synthetic small molecule based on a dihydropyrimidinone (DHPM) scaffold, a structure recognized as a privileged framework in medicinal chemistry . These scaffolds are recurrent in compounds with diverse biological activities and are a significant starting point in drug discovery due to their ability to interact with multiple biological targets . The core structure of this compound is further elaborated with specific substitutions, including a (2,5-dimethylbenzyl)thio group and a pyridin-4-ylmethyl moiety, which are designed to modulate its properties and target affinity. Researchers can investigate this compound as a potential inhibitor of kinase signaling pathways. The pyrimidinone core can serve as a hinge-binding motif, mimicking ATP's adenine ring to fit into the catalytic cleft of kinases. The strategic placement of the lipophilic 2,5-dimethylbenzyl group and the basic pyridinylmethyl moiety may allow for interactions with unique allosteric pockets or the substrate-binding site, potentially leading to enhanced selectivity. Its primary research value lies in its application as a chemical probe for studying cellular signaling in disease models, particularly in oncology and inflammatory diseases where kinase dysregulation is a known driver . Scientists are encouraged to utilize this compound to explore novel therapeutic targets and elucidate complex disease mechanisms.

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-15-6-7-16(2)18(12-15)14-27-21-19-4-3-5-20(19)25(22(26)24-21)13-17-8-10-23-11-9-17/h6-12H,3-5,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSLUJRHQBYRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name/Structure Substituents (Position) Molecular Formula Key Functional Groups Biological Activity (Reported)
Target Compound 4-((2,5-dimethylbenzyl)thio), 1-(pyridin-4-ylmethyl) C₂₁H₂₃N₃OS Thioether, pyridinylmethyl Hypothesized antioxidant activity
3-Cyclohexyl-7-thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione 3-Cyclohexyl, 7-thio C₁₅H₂₀N₂O₂S Thioether, cyclohexyl High Fe²⁺-dependent antiradical activity
2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)-one 4-Phenyl, 6-(thiophen-2-yl) C₁₄H₁₃N₃OS Thiophene, imino group Not explicitly reported
4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-(2-Methoxyphenyl), 6-(4-methylbenzyl) C₂₃H₂₅N₃O₃ Methoxyphenyl, methylbenzyl Catalogued (Biopharmacule)

Key Observations:

Thioether Position: The target compound’s thioether group at position 4 contrasts with 7-thio derivatives in , which exhibit high antiradical activity .

Aromatic Substituents : The 2,5-dimethylbenzyl group in the target compound introduces steric bulk and lipophilicity compared to simpler alkyl/cyclohexyl groups in or thiophene in . This may influence membrane permeability or target binding.

Pyridinylmethyl vs. Other Heterocycles : The pyridin-4-ylmethyl group may enhance solubility or mimic nicotinamide cofactors, differentiating it from methoxyphenyl () or thiophene () substituents.

Research Findings and Mechanistic Insights

Antioxidant Activity

Q & A

Q. What are the standard synthetic protocols for synthesizing this cyclopenta[d]pyrimidine derivative?

The synthesis typically involves multi-step reactions, including thioether formation and cyclization. Key steps include:

  • Thioether linkage : Reacting a thiol-containing intermediate (e.g., 2,5-dimethylbenzyl thiol) with a halogenated pyrimidine precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclopentane ring formation : Utilizing cyclocondensation reactions under reflux conditions (e.g., 80–100°C) with catalysts like Pd/C or CuI .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR and IR spectroscopy .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., pyridin-4-ylmethyl and dimethylbenzyl groups) and cyclopentane ring geometry .
  • IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrimidinone ring) .
  • High-resolution mass spectrometry (HRMS) : For molecular formula confirmation .

Q. What are the recommended methods for assessing its solubility and stability?

  • Solubility : Test in polar (DMSO, water) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis .
  • Stability : Accelerated degradation studies under varying pH (2–10), temperature (4–40°C), and light exposure (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent optimization : Replace DMF with DMSO for higher thioether linkage efficiency at lower temperatures (40–60°C) .
  • Catalyst screening : Test Pd/C vs. Ni catalysts for cyclization efficiency, monitored by HPLC .
  • By-product minimization : Use scavenger resins (e.g., QuadraSil™) to remove unreacted intermediates .

Q. How do substituent modifications (e.g., benzyl vs. nitrobenzyl groups) impact biological activity?

  • Structure-activity relationship (SAR) : Compare IC₅₀ values against target enzymes (e.g., kinases) using analogs with varied substituents .
  • Molecular docking : Simulate binding affinity changes when replacing 2,5-dimethylbenzyl with nitrobenzyl groups (e.g., increased hydrophobic interactions in vs. ) .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Assay standardization : Re-evaluate IC₅₀ values under uniform conditions (e.g., ATP concentration in kinase assays) .
  • Meta-analysis : Compare datasets from orthogonal methods (e.g., SPR vs. fluorescence polarization) to identify method-dependent biases .

Q. What computational tools are suitable for predicting environmental fate and toxicity?

  • QSPR models : Use EPI Suite™ to estimate biodegradability and bioaccumulation potential based on logP and molecular weight .
  • Molecular dynamics (MD) simulations : Predict interactions with environmental receptors (e.g., soil organic matter) .

Methodological Guidance

Q. What experimental designs are recommended for in vitro biological assays?

  • Dose-response curves : Use 8–12 concentration points (1 nM–100 µM) with triplicate measurements to ensure reproducibility .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

Q. How can metabolic stability be evaluated in hepatic microsomes?

  • Incubation protocol : Compound (1 µM) + NADPH-regenerating system in human liver microsomes (37°C, 30 min), followed by LC-MS/MS quantification .
  • Data interpretation : Calculate half-life (t₁/₂) using first-order kinetics; values <30 min indicate high clearance .

Q. What strategies address low crystallinity in X-ray diffraction studies?

  • Co-crystallization : Add co-formers (e.g., succinic acid) to enhance lattice formation .
  • Cryo-cooling : Use liquid nitrogen to stabilize crystals during data collection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.